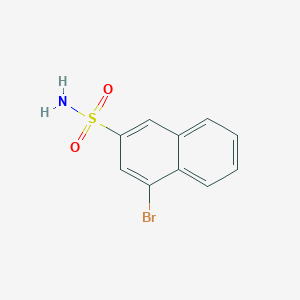
4-Bromonaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromonaphthalene-2-sulfonamide is an organosulfur compound that features a bromine atom attached to the naphthalene ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalene-2-sulfonamide typically involves the bromination of naphthalene followed by sulfonation and subsequent amination. One common method includes:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromonaphthalene.
Sulfonation: The brominated product is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced catalysts and solvents can also improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromonaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to yield different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted naphthalenes
- Oxidized or reduced sulfonamide derivatives
- Biaryl compounds from coupling reactions
Scientific Research Applications
4-Bromonaphthalene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, although more research is needed to confirm its efficacy.
Mechanism of Action
The mechanism of action of 4-Bromonaphthalene-2-sulfonamide depends on its application:
Enzyme Inhibition: It may inhibit enzymes by binding to the active site or interacting with essential cofactors.
Antimicrobial Activity: It can interfere with bacterial cell wall synthesis or protein function, leading to cell death.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
- 4-Chloronaphthalene-2-sulfonamide
- 4-Fluoronaphthalene-2-sulfonamide
- 4-Iodonaphthalene-2-sulfonamide
Comparison: 4-Bromonaphthalene-2-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties can affect the compound’s stability and its behavior in chemical reactions .
Properties
Molecular Formula |
C10H8BrNO2S |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
4-bromonaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H8BrNO2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H2,12,13,14) |
InChI Key |
VTXUZEOKRCCNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















